1-(1,1-Diethoxyethoxy)-3-methylbut-2-ene
Description
1-(1,1-Diethoxyethoxy)-3-methylbut-2-ene is an ether derivative characterized by a diethoxyethoxy group (-OCH₂CH₂O-) attached to a 3-methylbut-2-ene backbone. The diethoxyethoxy moiety may enhance stability compared to simpler ethers, while the conjugated double bond in the butene chain likely influences its reactivity in electrophilic additions or cycloadditions .
Properties
CAS No. |
60066-56-0 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(1,1-diethoxyethoxy)-3-methylbut-2-ene |
InChI |
InChI=1S/C11H22O3/c1-6-12-11(5,13-7-2)14-9-8-10(3)4/h8H,6-7,9H2,1-5H3 |
InChI Key |
XXIZTYJDGFWLIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(OCC)OCC=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Ether Substituents: The diethoxyethoxy group in the target compound provides greater steric hindrance and electronic stabilization compared to mono-ethoxy (e.g., 1-Ethoxy-3-methylbut-2-ene) or tert-butoxy analogs .
- Reactivity : Chloro derivatives (e.g., 1-Chloro-3-methylbut-2-ene) exhibit higher electrophilicity, enabling nucleophilic substitutions, whereas ethers like the target compound may participate in acid-catalyzed rearrangements or photochemical reactions .
Reactivity and Stability
Thermal and Chemical Stability
- Diethoxy Ethers : Compounds with dialkoxy groups (e.g., 1,1-Di(3-methylbutoxy)ethane) are generally stable under neutral conditions but hydrolyze under acidic or basic conditions . The target compound’s conjugated alkene may further stabilize the structure via resonance.
- Chloroalkenes : 1-Chloro-3-methylbut-2-ene is prone to elimination or polymerization at elevated temperatures .
Photochemical Behavior
- Analogous enol ethers (e.g., 1-(2-methoxyethoxy)-3-methylbut-2-ene) are reported to undergo photocascade reactions, forming cyclic products via [2+2] cycloadditions or electrocyclic rearrangements . Similar reactivity is plausible for the target compound.
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